6-Methylhept-6-en-2-ol
Description
6-Methylhept-6-en-2-ol (IUPAC name: this compound) is a monoterpenoid alcohol characterized by a hydroxyl group at the C2 position and a terminal double bond between C6 and C6. It is synthesized via Lewis acid-mediated cyclization reactions, often yielding substituted oxocenes or tetrahydropyrans with high diastereoselectivity . Key properties include:
- Molecular formula: C₈H₁₆O
- Appearance: Colorless oil .
- Synthesis: Typically isolated via column chromatography (heptane/ethyl acetate = 5:1, Rf = 0.34) with yields up to 86% .
- Applications: Serves as a substrate in stereoselective cyclizations to form eight-membered oxocene derivatives (e.g., with p-nitrobenzaldehyde) .
Properties
CAS No. |
32779-60-5 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
6-methylhept-6-en-2-ol |
InChI |
InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h8-9H,1,4-6H2,2-3H3 |
InChI Key |
HRFFUHAMURPXKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylhept-6-en-2-ol can be synthesized through several methods. One common synthetic route involves the biotransformation of citral by free and immobilized cells of Saccharomyces cerevisiae. This method relies on the ability of plant cell cultures to produce secondary metabolites specifically .
Industrial Production Methods
In industrial settings, this compound is often produced through chemical synthesis involving the reaction of appropriate precursors under controlled conditions. The exact methods and conditions can vary, but they typically involve the use of catalysts and specific reaction temperatures to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methylhept-6-en-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming compounds such as ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of esters, ethers, or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 6-Methylhept-6-en-2-one
Reduction: 6-Methylheptane-2-ol
Substitution: 6-Methylhept-6-en-2-yl chloride
Scientific Research Applications
6-Methylhept-6-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an intermediate for drug synthesis.
Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.
Mechanism of Action
The mechanism of action of 6-Methylhept-6-en-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it acts as an aggregation pheromone for certain beetles, influencing their behavior and aggregation patterns . The exact molecular targets and pathways are still under investigation, but it is believed to interact with olfactory receptors in insects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers
(a) 6-Methyl-5-hepten-2-ol (Sulcatol)
- IUPAC name : 6-methylhept-5-en-2-ol
- Key differences : Double bond at C5–C6 (vs. C6–C7 in 6-Methylhept-6-en-2-ol).
- Properties :
(b) (E)-6-Methylhept-4-en-1-ol
- IUPAC name : (E)-6-methylhept-4-en-1-ol
- Key differences : Double bond at C4–C5 and hydroxyl group at C1.
- Properties: Molecular weight: 128.2120 g/mol . CAS Registry Number: 855901-81-4 .
Functional Group Derivatives
(a) 6-Methylhept-5-en-2-yl Acetate
- IUPAC name : 6-methylhept-5-en-2-yl acetate
- Key differences : Acetylated hydroxyl group.
- Properties :
(b) 6-Methyl-5-Hepten-2-One
Comparative Data Table
Key Research Findings
Reactivity in Cyclizations: this compound reacts with aldehydes (e.g., p-nitrobenzaldehyde) under TMSOTf catalysis to form oxocenes with diastereoselectivity up to 93:7 (endo:exo) .
Stereochemical Outcomes :
- Cyclizations using this compound yield stereotriads (e.g., 3-isopropenyl-2-(4-methoxyphenyl)-6-methyltetrahydro-2H-pyran) with copper(II)–bisphosphine catalysts .
Industrial Relevance :
- The acetate derivative of 6-methyl-5-hepten-2-ol is prioritized in flavor industries due to its stability and aroma , whereas this compound remains a niche substrate in academic synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
